molecular formula C18H30N6O2 B2754976 7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-64-9

7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2754976
CAS No.: 851937-64-9
M. Wt: 362.478
InChI Key: FKBKFRBLPNEYJA-UHFFFAOYSA-N
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Description

7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class This compound features a purine ring system with various substituents, including a butyl group, an ethylpiperazinylmethyl group, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the formation of the purine core. One common approach is to start with a purine derivative and introduce the various substituents through a series of chemical reactions, such as alkylation and acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Reagents like alkyl halides and amines are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its purine core makes it a valuable precursor for the development of pharmaceuticals and other biologically active compounds.

Biology

In biological research, this compound may be used to study the effects of purine derivatives on cellular processes. It can serve as a tool to investigate the role of purines in cellular signaling and metabolism.

Medicine

In the medical field, this compound has potential applications in the development of new drugs. Its structural similarity to natural purines allows it to interact with various biological targets, making it a candidate for therapeutic interventions.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets and pathways. The purine core of the compound allows it to bind to specific receptors or enzymes, modulating their activity. The ethylpiperazinylmethyl group enhances its ability to cross cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Theophylline: : A naturally occurring purine derivative used as a bronchodilator.

  • Caffeine: : Another purine derivative known for its stimulant effects.

  • Methotrexate: : A chemotherapeutic agent that also contains a purine ring system.

Uniqueness

7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O2/c1-5-7-8-24-14(13-23-11-9-22(6-2)10-12-23)19-16-15(24)17(25)21(4)18(26)20(16)3/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBKFRBLPNEYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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